n-(1,3-Benzothiazol-2-yl)-2-cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)prop-2-enamide
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Overview
Description
N-(1,3-Benzothiazol-2-yl)-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide is a complex organic compound that features a benzothiazole ring, a cyano group, and a difluoromethylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-yl)-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the cyano group and the difluoromethylsulfanyl-substituted phenyl group. The final step involves the formation of the prop-2-enamide moiety. Reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-yl)-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.
Scientific Research Applications
N-(1,3-Benzothiazol-2-yl)-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is explored for its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This compound shares the benzothiazole ring and has similar biological activities.
N’-(1,3-Benzothiazol-2-yl)-arylamide derivatives: These compounds also feature the benzothiazole ring and are studied for their antibacterial properties.
Uniqueness
N-(1,3-Benzothiazol-2-yl)-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethylsulfanyl group, in particular, sets it apart from other benzothiazole derivatives and contributes to its potential as a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4OS2/c1-4-13-32-17(2)14-19(18(32)3)15-20(16-30)25(34)33(21-9-11-22(12-10-21)35-26(28)29)27-31-23-7-5-6-8-24(23)36-27/h5-12,14-15,26H,4,13H2,1-3H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXXMNYSJBRYCG-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N(C2=CC=C(C=C2)SC(F)F)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N(C2=CC=C(C=C2)SC(F)F)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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